7-Hydroxypestalotin

Description

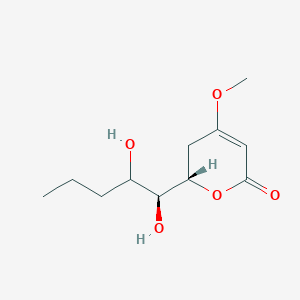

Structure

3D Structure

Properties

Molecular Formula |

C11H18O5 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1 |

InChI Key |

YLHOHANRUSKHKO-PCFYAGROSA-N |

Isomeric SMILES |

CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 7-Hydroxypestalotin from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 7-hydroxypestalotin (B7765573), a polyketide natural product, from endophytic fungi. Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites. The genus Pestalotiopsis has gained significant attention for its ability to produce a diverse array of natural products with potential therapeutic applications.

Discovery from Pestalotiopsis microspora

(6S,7S,8R)-hydroxypestalotin was successfully isolated from the liquid culture of Pestalotiopsis microspora HF 12440, an endophytic fungus obtained from the stem of Artocarpus heterophyllus (jackfruit). This discovery highlights the potential of exploring endophytic fungi from diverse plant hosts for novel chemical entities. The crude extract from the fermentation of this fungus demonstrated cytotoxic activity, prompting further investigation into its chemical constituents.

Experimental Protocols

This section details the methodologies for the isolation of the host fungus and the subsequent extraction and purification of its secondary metabolites, including this compound.

Fungal Isolation and Identification

-

Host Plant Collection : Stem tissues of Artocarpus heterophyllus were collected for the isolation of endophytic fungi.

-

Surface Sterilization : To eliminate epiphytic microorganisms, the collected stem samples were surface-sterilized. A common procedure involves sequential washing with 70% ethanol (B145695) for one minute, followed by 3.5% sodium hypochlorite (B82951) (NaClO) for 30 seconds.

-

Inoculation and Culture : The sterilized stem pieces were then placed on Potato Dextrose Agar (PDA) medium and incubated. Fungal hyphae growing out from the plant tissue were sub-cultured onto fresh PDA plates to obtain pure isolates.

-

Molecular Identification : The isolated fungus (labeled BTG-1 in the source study) was identified as Pestalotiopsis microspora through analysis of the Internal Transcribed Spacer (ITS) region of its ribosomal DNA.

Fermentation for Secondary Metabolite Production

-

Culture Medium : The pure fungal isolate was cultivated in Potato Dextrose Broth (PDB), a standard medium for fungal growth and secondary metabolite production.

-

Incubation : The fungus was incubated at 27°C for a period of two weeks to allow for sufficient growth and production of the target compounds.

Extraction of Bioactive Compounds

-

Separation of Mycelia and Filtrate : After the incubation period, the fungal mycelia and the culture filtrate were separated using a Buchner funnel.

-

Solvent Extraction : The culture filtrate (10 L in the cited study) was subjected to liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc) three times. Ethyl acetate is a moderately polar solvent effective at extracting a wide range of secondary metabolites.

-

Crude Extract : The ethyl acetate fractions were combined and concentrated under reduced pressure to yield a crude extract (2.2 g from 10 L of culture).

Isolation and Purification of this compound

The isolation of this compound from the crude extract involves a multi-step chromatographic process.

-

Initial Fractionation by Vacuum Liquid Chromatography (VLC) : The crude ethyl acetate extract was first fractionated using vacuum liquid chromatography (VLC). VLC is a preparative chromatographic technique that uses a vacuum to accelerate the flow of the mobile phase through the stationary phase, allowing for a rapid separation of the crude extract into several fractions of varying polarity.

-

Stationary Phase : Silica (B1680970) gel is the most commonly used stationary phase for VLC.

-

Mobile Phase : A step gradient of solvents with increasing polarity is employed. In the reference study, a gradient system of dichloromethane, dichloromethane-acetone, acetone, and methanol (B129727) was used to yield six primary fractions (FA-FF).

-

-

Further Purification by Column Chromatography : While the specific fraction containing this compound and its subsequent purification steps are not explicitly detailed in the primary literature, a general approach would involve further column chromatography on the VLC fractions.

-

Fraction Selection : Each fraction from the VLC would be analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Column Chromatography : The selected fraction(s) would be subjected to further separation using silica gel column chromatography with a more refined gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to isolate the pure compound. Fractions are collected and monitored by TLC to determine the purity of the isolated compound.

-

Data Presentation

Spectroscopic Data

The structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Precursor Type | [M+H]⁺ |

| Precursor m/z | 231.1227 |

| Precursor Type | [M+Na]⁺ |

| Precursor m/z | 253.1046 |

| Precursor Type | [M+NH₄]⁺ |

| Precursor m/z | 248.1492 |

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in a tabulated format in the reviewed literature but would be essential for complete structural confirmation.

Biological Activity

While the specific biological activity of purified this compound from this study was not reported, the crude extract and other isolated compounds showed cytotoxic effects.

Table 2: Cytotoxic Activity of Compounds Isolated from Pestalotiopsis microspora HF 12440 [2]

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

| Crude Extract | Murine Leukemia P388 | 18.97 |

| (6S,7S,8R)-hydroxypestalotin | Murine Leukemia P388 | 3.34 |

| (+)-pinoresinol | Murine Leukemia P388 | 3.62 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from the endophytic fungus Pestalotiopsis microspora.

Caption: Workflow for the isolation of this compound.

Bioactivity Screening

Given the cytotoxic potential of related compounds, a logical next step for a newly isolated natural product like this compound is to enter a bioactivity screening cascade. The following diagram outlines a general workflow for this process.

Caption: General workflow for bioactivity screening.

Conclusion

The endophytic fungus Pestalotiopsis microspora represents a valuable source for the natural product this compound. The methodologies outlined in this guide, derived from published literature, provide a framework for the isolation and characterization of this and other potentially bioactive compounds from endophytic sources. Further research is warranted to fully elucidate the biological activities and potential therapeutic applications of this compound, including its mechanism of action and potential effects on cellular signaling pathways.

References

7-Hydroxypestalotin from Pestalotiopsis Species: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Natural Sources, Isolation, and Biosynthesis of a Bioactive Fungal Metabolite

This technical guide provides a comprehensive overview of 7-Hydroxypestalotin, a polyketide metabolite produced by fungi of the genus Pestalotiopsis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sourcing, isolation, and characterization of this bioactive compound. The information presented herein is compiled from peer-reviewed scientific literature and aims to be a practical resource for laboratory work and further investigation.

Natural Sources and Quantitative Data

The primary documented natural source of this compound is the endophytic fungus Pestalotiopsis microspora. Specifically, the strain designated as HF 12440, isolated from the stem of the plant Artocarpus heterophyllus (jackfruit), has been shown to produce the stereoisomer (6S,7S,8R)-hydroxypestalotin.[1][2][3] While other species of Pestalotiopsis are known to produce a diverse array of secondary metabolites, current literature predominantly points to P. microspora as the producer of this hydroxylated pestalotin (B22945) derivative.[4]

The following table summarizes the quantitative data available for the production of this compound from Pestalotiopsis microspora.

| Fungal Strain | Host Plant | Culture Volume (L) | Yield of (6S,7S,8R)-hydroxypestalotin (mg) | Reference |

| Pestalotiopsis microspora HF 12440 | Artocarpus heterophyllus | 10 | 13 | Riga et al., 2019[1] |

Experimental Protocols

This section details the methodologies for the key experiments involved in the isolation and characterization of this compound from Pestalotiopsis microspora.

Fungal Culture and Fermentation

The production of this compound is achieved through the submerged fermentation of Pestalotiopsis microspora.

Materials:

-

Pure culture of Pestalotiopsis microspora HF 12440

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB) medium

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Activation of Fungal Strain: Aseptically transfer a small piece of the mycelium of P. microspora HF 12440 from a stock culture onto a fresh PDA plate. Incubate at 28°C for 5-7 days until sufficient fungal growth is observed.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium with several small agar plugs (approximately 1 cm²) of the actively growing fungus from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.

-

Large-Scale Fermentation: Aseptically transfer the seed culture to a larger fermentation vessel containing the desired volume of sterile PDB medium (e.g., 10 L). Maintain the fermentation at 28°C with continuous agitation (150 rpm) for 14-21 days.

Extraction and Isolation of this compound

Following fermentation, the fungal biomass and culture broth are separated to extract the secondary metabolites.

Materials:

-

Fermentation culture

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction: Separate the fungal mycelium from the culture broth by filtration. The filtrate is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate three times. The organic layers are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Purification: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light or with a staining reagent) are pooled and further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Characterization of this compound

The purified compound is characterized to confirm its identity and structure.

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to confirm the connectivity of atoms.

-

Optical Rotation: To determine the stereochemistry of the molecule.

Biosynthesis and Visualization

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is catalyzed by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). While the specific gene cluster responsible for pestalotin and this compound biosynthesis in Pestalotiopsis has not been definitively identified, a plausible pathway can be proposed based on the known mechanisms of fungal PKSs.

The core structure of pestalotin is likely assembled by a PKS from an acetyl-CoA starter unit and several malonyl-CoA extender units. Subsequent modifications, such as cyclization, reduction, and dehydration, are carried out by different domains within the PKS. The final hydroxylation step to produce this compound is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme commonly involved in the late-stage modification of fungal secondary metabolites.

Below are diagrams illustrating the experimental workflow for isolating this compound and a proposed biosynthetic pathway.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed biosynthetic pathway for this compound in Pestalotiopsis.

References

Unraveling the Fungal Forge: A Technical Guide to the Biosynthesis of 7-Hydroxypestalotin

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of 7-Hydroxypestalotin, a polyketide produced by fungi with potential therapeutic applications. This guide details the putative enzymatic pathway, presents available quantitative data, outlines key experimental protocols, and provides novel visualizations of the biosynthetic process.

This compound belongs to the family of pestalotin (B22945) analogs, a group of secondary metabolites primarily isolated from fungi of the genus Pestalotiopsis. Understanding the intricate molecular machinery that fungi employ to construct this molecule is pivotal for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway: A Two-Step Assembly

The biosynthesis of this compound is hypothesized to be a two-stage process, beginning with the formation of the pestalotin backbone, followed by a specific hydroxylation event.

-

Polyketide Backbone Synthesis: The initial step involves the creation of the core pestalotin structure. This is believed to be carried out by a Type I iterative Polyketide Synthase (PKS). These large, multi-domain enzymes utilize acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble the polyketide chain through a series of condensation reactions. While the specific PKS responsible for pestalotin biosynthesis has not been definitively identified, genomic studies of Pestalotiopsis microspora, a known producer of this compound, have revealed the presence of 86 secondary metabolite gene clusters, including 31 PKS genes. Research on a related compound, pestalotiollide B, in the same fungus has demonstrated that the deletion of a specific PKS gene, pks8, significantly reduces its production, suggesting a potential starting point for identifying the pestalotin PKS.

-

Regioselective Hydroxylation: The final step in the formation of this compound is the introduction of a hydroxyl group at the C-7 position of the pestalotin scaffold. This highly specific reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known in fungal secondary metabolism for their role in tailoring core scaffolds to produce a diverse array of natural products. The gene encoding this hydroxylase is anticipated to be located within the same biosynthetic gene cluster as the PKS responsible for the pestalotin backbone.

Quantitative Insights into Production

Currently, there is limited publicly available quantitative data specifically detailing the production yields of this compound from fungal cultures. However, one study has reported the cytotoxic activity of (6S,7S,8R)-hydroxypestalotin against murine leukemia P388 cells, providing an IC50 value. This highlights the compound's biological activity and underscores the need for further research to optimize its production.

| Compound | Bioactivity Metric | Value | Target Cell Line |

| (6S,7S,8R)-hydroxypestalotin | IC50 | 3.34 µg/ml | P388 |

Table 1: Cytotoxic activity of a stereoisomer of this compound.

Experimental Approaches to Elucidate the Pathway

To fully characterize the this compound biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required. The following protocols provide a framework for future research in this area.

Protocol 1: Identification of the Pestalotin Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for pestalotin and this compound biosynthesis in Pestalotiopsis microspora.

Methodology:

-

Genome Mining: Analyze the sequenced genome of P. microspora using bioinformatics tools such as antiSMASH to predict the boundaries of all putative polyketide synthase (PKS) gene clusters.

-

Gene Knockout Studies: Systematically delete each of the candidate PKS genes in P. microspora using targeted gene replacement techniques (e.g., CRISPR-Cas9 or homologous recombination).

-

Metabolite Profiling: Cultivate the wild-type and each PKS knockout mutant strain under conditions conducive to secondary metabolite production.

-

LC-MS Analysis: Extract the secondary metabolites from the culture broths and mycelia and analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Comparative Analysis: Compare the metabolite profiles of the knockout mutants with that of the wild-type strain. The absence of pestalotin and this compound in a specific PKS knockout mutant will identify the corresponding PKS gene as the core of the biosynthetic cluster.

Protocol 2: Functional Characterization of the C-7 Hydroxylase

Objective: To identify and characterize the enzyme responsible for the hydroxylation of pestalotin to this compound.

Methodology:

-

Candidate Gene Identification: Within the identified pestalotin biosynthetic gene cluster, search for open reading frames (ORFs) predicted to encode cytochrome P450 monooxygenases.

-

Heterologous Expression: Clone the candidate P450 gene into a suitable expression host, such as Saccharomyces cerevisiae or Aspergillus oryzae.

-

In Vitro Enzyme Assay:

-

Purify the heterologously expressed P450 enzyme.

-

Incubate the purified enzyme with pestalotin as a substrate in the presence of a suitable redox partner (e.g., cytochrome P450 reductase) and NADPH.

-

Analyze the reaction products by HPLC-MS to detect the formation of this compound.

-

-

In Vivo Bioconversion:

-

Co-express the candidate P450 gene and the pestalotin PKS gene in a heterologous host.

-

Alternatively, feed pestalotin to the heterologous host expressing only the candidate P450 gene.

-

Analyze the culture extract for the production of this compound.

-

Visualizing the Biosynthetic Logic

To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its elucidation, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound.

7-Hydroxypestalotin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of 7-Hydroxypestalotin, a naturally occurring δ-lactone. The document consolidates crystallographic and spectroscopic data to offer a comprehensive understanding of this molecule. Detailed experimental protocols for its isolation and structural determination are also presented.

Chemical Structure and Stereochemistry

This compound is a polyketide metabolite with the systematic IUPAC name (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one[1]. The molecule features a dihydropyran-6-one ring substituted with a methoxy (B1213986) group and a dihydroxypentyl side chain.

The absolute stereochemistry of the three chiral centers has been determined as 2S, 1'S, and 2'R (using the pyran-6-one ring as the parent structure for numbering). This configuration is crucial for its biological activity and interaction with molecular targets.

Molecular Details:

| Identifier | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| InChI | InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1 |

| InChIKey | YLHOHANRUSKHKO-YWVKMMECSA-N |

| SMILES | CCC--INVALID-LINK--[C@@H]1CC(=CC(=O)O1)OC">C@HO |

| Synonyms | LL-P880β, (6S,7S,8R)-hydroxypestalotin |

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, with the stereochemistry at the chiral centers indicated.

Caption: 2D structure of this compound with stereochemical assignments.

Crystallographic Data

The crystal structure of the racemic form of this compound, specifically (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, was determined by Valenti et al. (2013)[2][3]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystallographic data provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 1: Crystallographic Data for (±)-7-Hydroxypestalotin

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0375 (3) |

| b (Å) | 11.4515 (13) |

| c (Å) | 20.802 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1200.02 (19) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 200 |

Spectroscopic Data

The structure of this compound has been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 2.58 | m | |

| 2.24 | m | ||

| 5 | 5.13 | d | 1.0 |

| 6 | 4.45 | m | |

| 7 | 3.61 | m | |

| 8 | 3.45 | m | |

| 9 | 1.73 | m | |

| 1.30 | m | ||

| 10 | 0.89 | t | 6.5 |

| OCH₃ | 3.73 | s |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 166.7 |

| 3 | 29.1 |

| 4 | 175.9 |

| 5 | 89.2 |

| 6 | 76.5 |

| 7 | 73.8 |

| 8 | 72.9 |

| 9 | 27.8 |

| 10 | 18.2 |

| 11 | 13.9 |

| OCH₃ | 56.5 |

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is adapted from Riga et al. (2019).

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: The endophytic fungus Pestalotiopsis microspora HF 12440 is cultivated on Potato Dextrose Broth (PDB) media and incubated at 27°C for two weeks.

-

Extraction: The mycelia and the filtrate are separated. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield the crude extract.

-

Purification: The crude extract is subjected to vacuum liquid chromatography (VLC) using a gradient solvent system of dichloromethane, acetone, and methanol to afford several fractions. The fractions containing this compound are then further purified by a combination of column chromatography and radial chromatography to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): The molecular formula is determined by high-resolution mass spectrometry.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity and stereochemistry of the molecule. The data presented in Tables 2 and 3 are obtained through these methods.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the solid-state structure and relative stereochemistry, as detailed in Table 1.

Logical Relationships in Structural Determination

The determination of the complete chemical structure and stereochemistry of this compound relies on the integration of data from multiple analytical techniques.

Caption: Logical flow for the structural elucidation of this compound.

References

An In-Depth Technical Guide on the Physical and Chemical Properties of 7-Hydroxypestalotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin, also known by its synonym LL-P880 beta, is a natural product belonging to the pyranone class of compounds. It is a secondary metabolite produced by endophytic fungi of the Pestalotiopsis genus, notably Pestalotiopsis microspora and Pestalotiopsis karstenii. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on a specific stereoisomer, (6S,7S,8R)-hydroxypestalotin. The information presented is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are compiled from various sources, including the PubChem database and primary research literature.

Table 1: General and Chemical Properties of this compound[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | (6S)-6-[(1S,2R)-1,2-dihydroxypentyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one |

| Synonyms | LL-P880 beta, (6S,7S,8R)-hydroxypestalotin |

| CAS Number | 64344-37-2 |

| InChI | InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1 |

| InChIKey | YLHOHANRUSKHKO-YWVKMMECSA-N |

| Canonical SMILES | CCC--INVALID-LINK--O1)OC)O">C@HO |

Table 2: Physical Properties of (6S,7S,8R)-hydroxypestalotin

| Property | Value | Source |

| Physical State | Colorless oil | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in ethyl acetate (B1210297), likely soluble in other polar organic solvents. | Inferred from extraction solvent |

| Optical Rotation | Not reported |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Mass Spectrometry Data for (6S,7S,8R)-hydroxypestalotin[2]

| Technique | Ionization Mode | Observed m/z |

| ESI-MS | Positive | 231.1227 [M+H]⁺ |

Table 4: NMR Spectroscopic Data for (6S,7S,8R)-hydroxypestalotin

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the specific chemical shifts from the primary literature are not fully available in the searched resources, the use of 1D and 2D NMR for structure determination has been reported.[1]

Experimental Protocols

The isolation and characterization of this compound involve standard natural product chemistry techniques. The following is a generalized workflow based on the reported isolation of (6S,7S,8R)-hydroxypestalotin from Pestalotiopsis microspora.

Isolation and Purification Workflow

Detailed Methodologies:

-

Fungal Culture: The endophytic fungus Pestalotiopsis microspora HF 12440 is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated under static conditions at approximately 27°C for a period of two weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The filtrate is then subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic-soluble metabolites into the solvent phase. The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often begins with Vacuum Liquid Chromatography (VLC) to fractionate the extract based on polarity. Further purification of the fractions is achieved through repeated Column Chromatography (CC) using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) as the mobile phase.

-

Structure Elucidation: The structure of the purified compound is determined using modern spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

(6S,7S,8R)-hydroxypestalotin has demonstrated notable biological activity. Research has shown its cytotoxic effects against murine leukemia P388 cells, with a reported IC₅₀ value of 3.34 μg/mL. Additionally, hydroxypestalotin has been reported to possess antiprotozoal activity.

At present, there is no specific information available in the reviewed literature regarding the detailed signaling pathways through which this compound exerts its cytotoxic or antiprotozoal effects. The elucidation of its mechanism of action remains a key area for future research.

Logical Relationship of Biological Activity Investigation

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and antiprotozoal activities. This technical guide has summarized the currently available data on its physical and chemical properties, spectroscopic characterization, and a general protocol for its isolation. While significant progress has been made in understanding its structure and primary biological effects, further research is warranted to determine its precise physical constants, detailed spectral characteristics, and the underlying molecular mechanisms and signaling pathways responsible for its bioactivity. Such investigations will be crucial for unlocking the full therapeutic potential of this fungal metabolite.

References

Biological Activity of 7-Hydroxypestalotin: A Technical Guide

Abstract

7-Hydroxypestalotin is a polyketide secondary metabolite produced by fungi of the Pestalotiopsis genus, notably Pestalotiopsis microspora. Metabolites from this genus are known for a wide array of biological activities, including anticancer, antifungal, antibacterial, and nematicidal properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailing experimental protocols for its evaluation and discussing potential mechanisms of action. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide also presents data for related compounds from the Pestalotiopsis genus to provide a comparative context for researchers.

Introduction

The fungal genus Pestalotiopsis is a prolific source of structurally diverse and biologically active secondary metabolites.[2][3] These compounds, including terpenoids, polyketides, coumarins, and lactones, have garnered significant interest for their potential applications in medicine and agriculture.[4] this compound, a derivative of the more commonly studied pestalotin, is one such metabolite. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biological activities of this compound, including methodologies for its study and potential signaling pathways it may modulate.

Chemical Properties

-

IUPAC Name: (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one

-

Molecular Formula: C₁₁H₁₈O₅

-

Molecular Weight: 230.26 g/mol

-

Structure:

Biological Activities and Quantitative Data

Cytotoxic Activity

Metabolites from Pestalotiopsis have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not reported, related compounds from the genus have shown activity.

Table 1: Cytotoxic Activity of Selected Pestalotiopsis Metabolites

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pestalotiopsin A | Jurkat | 12.5 | [5] |

| Pestalotiopsin B | K562 | 25 | |

| (3S,4R)-3,4-dihydroxy-3,4-dihydropestalotin | A549 | 48.2 | Fungal Divers (2010) 44:15–31 |

| (3R,4S)-3,4-dihydroxy-3,4-dihydropestalotin | A549 | >50 | Fungal Divers (2010) 44:15–31 |

Antimicrobial Activity

The Pestalotiopsis genus is a known producer of compounds with antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Pestalotiopsis Metabolites

| Compound | Organism | MIC (µg/mL) | Reference |

| Pestalotiopsin A | Bacillus subtilis | 16 | |

| Pestalotiopsin A | Candida albicans | 32 | |

| Man-6 (extract from P. mangiferae) | Pseudomonas aeruginosa | 0.11 | |

| Mic-9 (extract from P. microspora) | Pseudomonas aeruginosa | 0.56 |

Phytotoxic Activity

Some secondary metabolites from fungi exhibit phytotoxic effects, suggesting potential applications as bioherbicides.

Table 3: Phytotoxic Activity of Fungal Metabolites No quantitative data for this compound or closely related Pestalotiopsis metabolites was found in the literature. This table is a placeholder for future research findings.

| Compound | Plant Species | Effect | Concentration | Reference |

| This compound | Lemna minor | - | - | - |

Insecticidal and Nematicidal Activity

Natural products are a promising source of new insecticidal and nematicidal agents.

Table 4: Insecticidal and Nematicidal Activity of Fungal Metabolites No quantitative data for this compound or closely related Pestalotiopsis metabolites was found in the literature. This table is a placeholder for future research findings.

| Compound | Organism | LC₅₀ | Reference |

| This compound | Spodoptera litura | - | - |

| This compound | Meloidogyne incognita | - | - |

Experimental Protocols

This section provides detailed methodologies for assessing the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

References

- 1. Nematicidal activity of monoterpenoids against the root-knot nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NEMATICIDAL ACTIVITY OF PHENOLIC COMPOUNDS AGAINST MELOIDOGYNE INCOGNITA | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Endophytic Origin of 7-Hydroxypestalotin: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Isolation, and Biosynthesis of a Promising Bioactive Compound from Plant Endophytes

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 7-hydroxypestalotin (B7765573) in plant endophytes, with a focus on its isolation from Pestalotiopsis microspora, an endophytic fungus hosted by the jackfruit tree (Artocarpus heterophyllus). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel bioactive compounds from endophytic microorganisms.

Executive Summary

Endophytic fungi represent a vast and largely untapped resource for the discovery of novel secondary metabolites with significant therapeutic potential. Among these is this compound, a polyketide derivative that has garnered interest for its biological activities. This guide details the known endophytic sources of this compound, provides a step-by-step protocol for its isolation and characterization, and presents a putative biosynthetic pathway. The information herein is designed to facilitate further research and development of this compound and related compounds.

Natural Occurrence in Plant Endophytes

This compound has been notably isolated from the endophytic fungus Pestalotiopsis microspora. This fungus has been identified residing within the tissues of various plants, with a well-documented occurrence in the jackfruit tree (Artocarpus heterophyllus).[1][2] Endophytes like P. microspora exist in a symbiotic relationship with their host plant, producing a diverse array of secondary metabolites that can offer protection to the host and may possess valuable pharmacological properties.

Table 1: Endophytic Fungi Producing this compound and Related Compounds

| Endophytic Fungus | Host Plant | Compound(s) Isolated | Reference(s) |

| Pestalotiopsis microspora | Artocarpus heterophyllus | (6S,7S,8R)-hydroxypestalotin, (-)-pestalotin, (+)-acetylpestalotin | [1][2] |

| Pestalotiopsis microspora | Manilkara zapota | Pestalotin (B22945) (LL-P880α), LL-P880β | [3] |

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Pestalotiopsis microspora and the subsequent isolation and identification of this compound and its derivatives.

Fungal Cultivation

-

Media Preparation: Prepare Potato Dextrose Broth (PDB) medium.

-

Inoculation: Inoculate the sterile PDB medium with a pure culture of Pestalotiopsis microspora.

-

Incubation: Incubate the culture at 27°C for 2 weeks. For the initial 10 days, the culture can be kept static, followed by shaking at 100 rpm for the remaining period to ensure adequate aeration and growth.

Extraction of Secondary Metabolites

-

Filtration: Separate the fungal mycelia from the culture filtrate using a Buchner funnel.

-

Liquid-Liquid Extraction: Extract the filtrate three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers.

-

Mycelial Extraction: The residual mycelium can also be extracted with ethyl acetate using sonication to release intracellular compounds.

-

Concentration: Evaporate the ethyl acetate from the combined extracts under reduced pressure to obtain the crude extract.

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): Fractionate the crude extract (e.g., 2.2 g) using VLC with a gradient solvent system of increasing polarity, such as dichloromethane, dichloromethane-acetone, acetone, and methanol, to yield several primary fractions.

-

Radial Chromatography and Column Chromatography: Subject the fractions containing the compounds of interest to further purification using radial chromatography or conventional column chromatography on silica (B1680970) gel. Elute with solvent systems such as hexane-ethyl acetate or chloroform-acetone gradients to isolate the pure compounds.

Structure Elucidation

The structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Biosynthesis of this compound

The biosynthesis of this compound, a polyketide, is initiated from simple precursor molecules, acetyl-CoA and malonyl-CoA. The carbon backbone is assembled by a Type I polyketide synthase (PKS). In Pestalotiopsis microspora, the gene cluster containing pks8 is implicated in the biosynthesis of structurally related dibenzodioxocinones, suggesting a similar pathway for pestalotin derivatives. Subsequent tailoring enzymes, such as hydroxylases and reductases, are responsible for the modifications that lead to the final structure of this compound.

Below is a diagram illustrating the putative biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The overall workflow for the isolation and identification of this compound from endophytic fungi is depicted in the diagram below.

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide consolidates the current knowledge on the endophytic production of this compound, providing a practical framework for its study. The detailed protocols and biosynthetic insights aim to empower researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology to further investigate this and other valuable compounds from the rich diversity of endophytic fungi. The continued exploration of these unique microorganisms holds immense promise for the discovery of next-generation therapeutics.

References

Preliminary Bioactivity Screening of 7-Hydroxypestalotin: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Hydroxypestalotin is a natural product belonging to the polyketide family, often isolated from endophytic fungi of the Pestalotiopsis genus. As part of the broader scientific effort to discover novel therapeutic agents from natural sources, understanding the preliminary bioactivity profile of such compounds is a critical first step. This technical guide provides a consolidated overview of the available data on the antimicrobial, antioxidant, and cytotoxic activities of this compound. The information herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

While comprehensive screening data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information and presents standardized protocols for the evaluation of its bioactivity. The methodologies detailed below are standard within the field and provide a framework for the systematic investigation of this compound's therapeutic potential.

Antimicrobial Activity

The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a fundamental component of bioactivity screening. The antimicrobial potential of this compound can be assessed against a panel of clinically relevant bacteria and fungi.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against a wide range of microbial strains. Research on the broader Pestalotiopsis genus indicates that its metabolites often exhibit antifungal and antibacterial properties[1].

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Test Organism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

Note: This table is a template for data presentation. Specific experimental values for this compound are not currently available in the cited literature.

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the growth of the microorganism.

This method assesses the antimicrobial activity of a substance based on the size of the growth inhibition zone it produces on an agar (B569324) plate.

Protocol:

-

Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread a standardized microbial suspension over the surface of the agar plates.

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.

Antioxidant Activity

Antioxidant assays are crucial for identifying compounds that can neutralize harmful free radicals, which are implicated in various diseases.

Data Presentation

Table 2: Antioxidant Activity of this compound (Hypothetical Data)

| Assay | IC50 (µg/mL) | Reference Compound (IC50, µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid (Value) | |

| ABTS Radical Scavenging | Data not available | Trolox (Value) |

Note: This table is a template. Specific experimental values for this compound are not currently available in the cited literature.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Cytotoxic Activity

Cytotoxicity assays are vital for identifying compounds with the potential to kill cancer cells or to assess the general toxicity of a substance to living cells.

Data Presentation

While some metabolites from Pestalotiopsis fici have shown cytotoxic effects against various cancer cell lines[2][3], specific IC50 values for this compound are not documented in the available literature.

Table 3: Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | IC50 (µM) | Reference Compound (IC50, µM) | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | Data not available | Doxorubicin (Value) | |

| HeLa (Human Cervical Carcinoma) | Data not available | Doxorubicin (Value) | |

| A549 (Human Lung Carcinoma) | Data not available | Doxorubicin (Value) |

Note: This table is a template. Specific experimental values for this compound are not currently available in the cited literature.

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

To aid in the conceptual understanding of the experimental workflows, the following diagrams are provided.

This technical guide outlines the standard methodologies for conducting a preliminary bioactivity screening of this compound, covering antimicrobial, antioxidant, and cytotoxic activities. While specific experimental data for this compound remains limited in the public domain, the protocols provided herein offer a robust framework for its systematic evaluation. The diverse biological activities reported for other metabolites from the Pestalotiopsis genus suggest that this compound is a compound of interest for further investigation. Future research efforts focused on generating the quantitative data outlined in this guide will be crucial in elucidating the therapeutic potential of this natural product.

References

Spectroscopic Data of 7-Hydroxypestalotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 7-Hydroxypestalotin, a naturally occurring pyranone derivative. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.

Introduction to this compound

This compound, also known as LL-P880β, is a secondary metabolite produced by various fungi, including species of Pestalotiopsis. It belongs to the class of substituted dihydropyranones and has garnered interest for its potential biological activities. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and subsequent investigation of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through the application of modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. The data below was obtained via Fast Atom Bombardment Mass Spectrometry (FABMS).

| Ion/Adduct | Observed m/z |

| [M+H]⁺ | 231.10 |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in methanol-d₄, are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |

| 2 | 166.9 | - | - | - |

| 3 | 89.9 | 5.10 | d | 1.8 |

| 4 | 173.6 | - | - | - |

| 5a | 29.5 | 2.89 | ddd | 17.2, 12.8, 1.8 |

| 5b | 29.5 | 2.30 | dd | 17.2, 3.9 |

| 6 | 78.1 | 4.51 | ddd | 12.8, 3.9, 3.9 |

| 7 | 74.0 | 3.48 | m | |

| 8 | 71.0 | 3.80 | m | |

| 9a | 36.1 | 1.63 | m | |

| 9b | 36.1 | 1.52 | m | |

| 10 | 18.9 | 1.45 | m | |

| 11 | 14.1 | 0.95 | t | 7.2 |

| 4-OCH₃ | 56.3 | 3.85 | s |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)[1].

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and MS data for this compound and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 3.31 ppm).

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher) equipped with a 5 mm probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 49.0 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small percentage of formic acid (e.g., 0.1%) to promote ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.

-

Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent flow.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode.

-

-

Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which is then used to calculate the elemental composition.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated in the following diagram.

References

Methodological & Application

Unveiling 7-Hydroxypestalotin: A Detailed Protocol for Extraction from Pestalotiopsis microspora

For Immediate Release

This application note provides a comprehensive protocol for the extraction and purification of 7-Hydroxypestalotin, a bioactive secondary metabolite, from the endophytic fungus Pestalotiopsis microspora. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery. The detailed methodologies outlined below are based on established scientific literature, ensuring a reproducible and efficient workflow.

Introduction

Pestalotiopsis microspora is a species of endophytic fungus known for its ability to produce a diverse array of secondary metabolites with interesting biological activities. Among these compounds is this compound, a derivative of the more commonly known pestalotin. This protocol details the critical steps for the cultivation of P. microspora, followed by the extraction, fractionation, and purification of this compound.

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of this compound from a 10 L culture of Pestalotiopsis microspora.

| Parameter | Value | Reference |

| Fungal Strain | Pestalotiopsis microspora HF 12440 | [1][2] |

| Culture Volume | 10 L | [1][2] |

| Culture Medium | Potato Dextrose Broth (PDB) | [1] |

| Incubation Time | 2 weeks | |

| Incubation Temperature | 27°C | |

| Crude Extract Yield | 2.2 g | |

| Fraction FC Yield | 314 mg | |

| Purified this compound Yield | 13 mg |

Experimental Protocols

Fungal Cultivation and Fermentation

The initial step involves the cultivation of Pestalotiopsis microspora to generate a sufficient biomass for extraction.

-

Materials:

-

Pure culture of Pestalotiopsis microspora

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Incubator

-

-

Protocol:

-

Inoculate the Pestalotiopsis microspora culture onto PDA plates and incubate at 27°C until sufficient growth is observed.

-

Prepare a seed culture by transferring a small piece of the agar culture into a flask containing sterile PDB.

-

Incubate the seed culture at 27°C for a few days with agitation to promote mycelial growth.

-

Use the seed culture to inoculate 10 L of PDB in suitable fermentation vessels.

-

Incubate the fermentation culture at 27°C for 2 weeks.

-

Extraction of Crude Metabolites

Following fermentation, the secondary metabolites are extracted from the culture broth.

-

Materials:

-

Buchner funnel and filter paper

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

-

-

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration through a Buchner funnel.

-

Transfer the culture filtrate to a large separatory funnel.

-

Perform a liquid-liquid extraction on the filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic (ethyl acetate) layers.

-

Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract is then fractionated to separate compounds based on polarity.

-

Materials:

-

Silica (B1680970) gel for vacuum liquid chromatography (VLC)

-

VLC apparatus

-

Solvents: Dichloromethane, Acetone, Methanol

-

-

Protocol:

-

Dissolve the crude extract (2.2 g) in a minimal amount of dichloromethane.

-

Pack a VLC column with silica gel.

-

Load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, starting with dichloromethane, followed by dichloromethane-acetone mixtures, acetone, and finally methanol.

-

Collect the eluting fractions and label them sequentially (FA, FB, FC, FD, FE, and FF).

-

Concentrate each fraction to dryness. Fraction FC, weighing 314 mg, contains this compound.

-

Purification of this compound

The target compound is purified from fraction FC using column chromatography.

-

Materials:

-

Silica gel 60 PF254 for column chromatography

-

Glass column for chromatography

-

Solvents: Hexane (B92381), Ethyl acetate, Chloroform (B151607), Acetone

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

-

Protocol:

-

Initial Column Chromatography of Fraction FC:

-

Pack a column with silica gel 60 PF254.

-

Dissolve the 314 mg of fraction FC in a small volume of the initial mobile phase.

-

Elute the column with a gradient of hexane and ethyl acetate, starting from a ratio of 6:4 and gradually increasing the polarity to 4:6.

-

Collect the resulting 13 subfractions (FC.1 to FC.13) and monitor their composition by TLC.

-

-

Final Purification of this compound:

-

Combine subfractions FC.11 and FC.12, which show the presence of the target compound.

-

Perform a final purification of the combined subfractions using column chromatography.

-

Elute the column with a gradient of chloroform and acetone, starting from a ratio of 9.5:0.5 and increasing the polarity to 6:4.

-

Collect the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield 13 mg of (6S,7S,8R)-hydroxypestalotin.

-

-

Visualized Workflows

The following diagrams illustrate the key processes in the extraction and purification of this compound.

References

Application Note: A Sensitive and Robust HPLC-MS Method for the Detection and Quantification of 7-Hydroxypestalotin

Abstract

This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of 7-Hydroxypestalotin, a secondary metabolite of interest in various biological matrices. The method utilizes a reverse-phase C18 column for chromatographic separation, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent selectivity and sensitivity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control of natural product extracts. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyketide metabolite produced by various fungal species. As interest in the biological activities of fungal secondary metabolites grows, robust and reliable analytical methods are crucial for their accurate detection and quantification. This application note presents a detailed protocol for an HPLC-MS method, which is a powerful technique for analyzing complex biological samples due to its high sensitivity and specificity. The method described herein is based on established principles of HPLC-MS analysis for similar small molecules and provides a solid foundation for researchers to adapt and validate for their specific applications.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) of a structurally similar compound (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior)

Sample Preparation

A generic sample preparation protocol is provided below. This should be optimized based on the specific matrix (e.g., plasma, tissue homogenate, fermentation broth).

-

Protein Precipitation (for biological fluids): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Instrumentation and Conditions

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM is ideal for quantification.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Quantification and MRM Transitions

Quantification is performed in MRM mode. The precursor ion for this compound is its [M+H]⁺ or [M+Na]⁺ adduct. Based on public spectral data, the sodium adduct [M+Na]⁺ has a precursor m/z of 253.1.[1] For the purpose of this protocol, we will propose hypothetical yet plausible MRM transitions for the protonated molecule [M+H]⁺, which is commonly used in ESI+. The exact m/z values and collision energies should be optimized empirically using the analytical standard.

Table 3: Proposed MRM Transitions for Quantification

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 231.1 | 125.1 | 15 | 100 |

| This compound (Qualifier) | 231.1 | 97.1 | 25 | 100 |

| Internal Standard | TBD | TBD | TBD | 100 |

Note: The m/z values and collision energies are proposed and require optimization.

Method Validation (Conceptual)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed include:

-

Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the this compound standard into the blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and concise table.

Table 4: Example Quantitative Data Summary

| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Calculated Concentration (ng/mL) |

| Blank | - | - | - | Not Detected |

| Standard 1 | 3.52 | 15,234 | 1,154,789 | 1.0 |

| Standard 2 | 3.51 | 32,678 | 1,149,876 | 5.0 |

| QC Low | 3.53 | 18,987 | 1,152,345 | 1.2 |

| QC Mid | 3.52 | 98,765 | 1,155,678 | 10.5 |

| QC High | 3.51 | 487,654 | 1,148,901 | 51.2 |

| Unknown 1 | 3.52 | 65,432 | 1,151,234 | 7.1 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this HPLC-MS method.

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using a robust and sensitive HPLC-MS method. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The provided workflow and parameters can be adapted and validated for specific research needs, enabling accurate and reliable quantification of this important secondary metabolite.

References

Application Notes & Protocols: In Vitro Bioactivity of 7-Hydroxypestalotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 7-Hydroxypestalotin, a fungal secondary metabolite. The protocols outlined below follow a tiered approach, beginning with broad-spectrum screening to identify primary bioactivities, followed by more specific assays to elucidate potential mechanisms of action.

Primary Bioactivity Screening

The initial phase of testing is designed to establish a general bioactivity profile for this compound. This involves assessing its effects on cell viability, as well as its potential antioxidant and general anti-inflammatory properties.

Cytotoxicity and Antiproliferative Activity

A fundamental first step in drug discovery is to determine the cytotoxic or antiproliferative effects of a compound.[1] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This assay helps determine the concentration range at which this compound affects cell survival, a critical parameter for all subsequent cell-based assays.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 1.1: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[2]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

|---|---|---|

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 |

| | 72 | |

Antioxidant Activity

Natural products are often evaluated for their ability to scavenge free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods used for this purpose. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable radicals.

Experimental Workflow: Antioxidant Capacity Assays

Caption: Parallel workflow for DPPH and ABTS antioxidant assays.

Protocol 1.2: DPPH and ABTS Radical Scavenging Assays

-

Compound & Standard Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

DPPH Assay:

-

Prepare a 0.1 mM DPPH solution in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm.

-

In a 96-well plate, add 20 µL of each compound dilution to 180 µL of the diluted ABTS•+ solution.

-

Incubate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Analysis: For both assays, calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Data Presentation: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) ± SD |

|---|---|

| DPPH Radical Scavenging | |

| ABTS Radical Scavenging |

| Ascorbic Acid (Standard) | |

General Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation. An in vitro assay based on the inhibition of heat-induced albumin denaturation is a simple and effective method for preliminary screening of anti-inflammatory activity.

Experimental Workflow: Protein Denaturation Assay

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol 1.3: Inhibition of Albumin Denaturation Assay

-

Reagent Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent.

-

Reaction Mixture: The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3). Add 2 mL of the test compound or standard at various concentrations.

-